N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-3-29-19-8-6-18(7-9-19)24-14-16(12-21(24)26)13-22-30(27,28)20-10-4-17(5-11-20)23-15(2)25/h4-11,16,22H,3,12-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSBXQRQWXHXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidinone Ring Formation
The 5-oxopyrrolidin-3-yl scaffold is synthesized via acid-catalyzed cyclization of γ-amino esters. A representative protocol adapted from involves:
- Starting material : 4-Ethoxyaniline reacts with ethyl γ-ketoglutarate in acetic acid at 110°C for 12 hr.
- Mechanism : Nucleophilic attack by the aniline nitrogen on the γ-keto ester, followed by cyclodehydration.
- Yield : 68–72% after recrystallization from ethanol/water.
Key reaction :
$$
\text{4-Ethoxyaniline} + \text{Ethyl γ-ketoglutarate} \xrightarrow{\text{AcOH, Δ}} \text{1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-carboxylate}
$$
Methylamine Side Chain Introduction
The carboxylate intermediate undergoes reductive amination to install the methylamine group:
- Reduction : Lithium aluminum hydride (LAH) in THF reduces the ester to a primary alcohol (85% yield).
- Amination : Mitsunobu reaction with phthalimide using DIAD/PPh₃, followed by hydrazinolysis to liberate the amine (62% overall yield).
Synthesis of 4-(Chlorosulfonyl)Phenylacetamide
Chlorosulfonation of Acetanilide
Adapted from, this step introduces the sulfonyl chloride group:
- Acetylation : 4-Nitroaniline is acetylated with acetic anhydride (90% yield).
- Chlorosulfonation : Reaction with ClSO₃H in dichloroethane at 0–5°C (3 hr), yielding 4-nitroacetanilide-3-sulfonyl chloride (74% yield).
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine, followed by acetylation to form 4-acetamidobenzenesulfonyl chloride.
Critical parameters :
- Temperature control (<10°C) prevents sulfonic acid formation.
- Anhydrous conditions minimize hydrolysis.
Sulfonamide Coupling and Final Assembly
Sulfonamide Bond Formation
The pyrrolidinone-methylamine and sulfonyl chloride precursors react under Schotten-Baumann conditions :
- Base-mediated coupling : Triethylamine (2.5 eq) in dichloromethane at 0°C, stirred for 4 hr.
- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.
- Yield : 58–64% after silica gel chromatography (hexane/EtOAc 3:1).
Reaction equation :
$$
\text{C}{13}\text{H}{16}\text{N}2\text{O}2 + \text{C}8\text{H}7\text{ClNO}3\text{S} \xrightarrow{\text{Et}3\text{N}} \text{Target compound} + \text{HCl}
$$
Purification and Characterization
- HPLC : C18 column, 70:30 MeOH/H₂O, retention time 12.7 min.
- Spectroscopic data :
Alternative Synthetic Pathways
One-Pot Tandem Approach
A streamlined method from employs:
- Simultaneous cyclization-sulfonylation : 4-Ethoxyaniline, ethyl γ-ketoglutarate, and 4-acetamidobenzenesulfonamide react in PPA (polyphosphoric acid) at 140°C for 6 hr.
- Yield : 49% with reduced purification needs.
Solid-Phase Synthesis
Using Wang resin-bound 4-fluorobenzenesulfonamide:
- Resin functionalization : Load with 4-ethoxyphenylpyrrolidinone via SNAr reaction.
- Cleavage : TFA/DCM liberates the product (purity >95% by LC-MS).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (hr) | Cost Index |
|---|---|---|---|---|
| Stepwise synthesis | 58–64 | 98.5 | 24 | High |
| One-pot tandem | 49 | 92.7 | 6 | Medium |
| Solid-phase | 72 | 95.1 | 18 | Very high |
Key observations :
- Stepwise synthesis offers superior purity but requires rigorous intermediate purification.
- Solid-phase methods enhance yield but incur higher resin costs.
Challenges and Optimization Strategies
Common Side Reactions
- Over-sulfonylation : Addressed by stoichiometric control (1.1 eq sulfonyl chloride).
- Pyrrolidinone ring opening : Mitigated by maintaining pH >8 during coupling.
Solvent Optimization
- Polar aprotic solvents (DMF, DMSO) improve sulfonamide coupling efficiency but complicate product isolation.
- Switch to MTBE/water biphasic systems reduces emulsion formation during workup.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, particularly at the pyrrolidine ring or the ethoxyphenyl group.
Reduction: : It may be reduced at the sulfamoyl or acetamide groups, leading to different product profiles.
Substitution: : Nucleophilic or electrophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: : Reagents like halogenating agents (chlorine, bromine) or organolithium compounds under controlled temperatures.
Major Products
Oxidative products might include hydroxylated or carboxylated derivatives.
Reduction could yield amine or alcohol derivatives.
Substitution reactions might lead to modified sulfamoyl or acetamide structures.
Scientific Research Applications
Chemistry
Catalysis: : The compound’s multiple functional groups make it an excellent candidate for catalyst design in organic synthesis.
Material Science:
Biology and Medicine
Drug Development: : Due to its pharmacophore-rich structure, it can serve as a lead compound in drug discovery, particularly for targets involving enzyme inhibition or receptor modulation.
Biological Probes: : It can be used in creating probes for studying biological pathways and interactions.
Industry
Chemical Sensors: : Its reactivity makes it suitable for developing sensors for detecting specific chemical species.
Agricultural Chemicals: : Potential use in creating new agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is largely defined by its ability to interact with specific molecular targets. The compound’s sulfamoyl group can form stable complexes with metals, and the pyrrolidine ring can engage in pi-stacking interactions, making it effective in enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Differences and Implications
a) Heterocyclic Core Modifications
- Pyrrolidinone vs. Tetrahydrofuran (): The target’s pyrrolidinone ring offers a lactam group capable of hydrogen bonding, unlike the non-polar tetrahydrofuran ring in . This difference may enhance target binding in biological systems (e.g., enzyme active sites).
- Pyridine vs. Pyrrolidinone (): Pyridine-containing analogs (e.g., compound 1 in ) exhibit anticancer activity, likely due to the aromatic nitrogen’s ability to participate in π-π stacking or coordinate with metal ions. The target’s pyrrolidinone may instead prioritize conformational flexibility over direct electronic interactions.
b) Aromatic Substituent Effects
- 4-Ethoxyphenyl vs.
- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (electron-donating) may increase metabolic stability compared to nitro or cyano substituents (electron-withdrawing), which are prone to reduction or hydrolysis .
Biological Activity
N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H26N2O4S
- Molecular Weight : 402.5 g/mol
- CAS Number : 955255-57-9
The structure is characterized by a pyrrolidine ring, an ethoxyphenyl group, and a sulfamoyl moiety, which are crucial for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and bacterial infections.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular responses.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the sulfamoyl group have demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Potential
Research indicates that compounds featuring a pyrrolidine core can exhibit anticancer activities. In vitro studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .
Enzyme Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. This activity is significant for developing treatments for neurodegenerative diseases such as Alzheimer's .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Enzyme Activity :
- Antimicrobial Screening :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate to strong activity | |
| Anticancer | Inhibition of cell proliferation | |
| Enzyme Inhibition | AChE inhibitor potential |
Table 2: Enzyme Activity Results in Mice Studies
| Treatment Group | ALT Levels | AST Levels | ALP Levels |
|---|---|---|---|
| Control | Baseline | Baseline | Baseline |
| Compound A | Slightly Increased | No Significant Change | No Significant Change |
| Compound B | No Change | Slightly Increased | Increased |
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing N-(4-(N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide?
- Methodological Answer : Key parameters include temperature (e.g., 60–80°C for amide bond formation), solvent polarity (polar aprotic solvents like DMF or DMSO enhance sulfamoyl group reactivity), and reaction time (monitored via TLC/HPLC for intermediate stability) . Multi-step syntheses often require sequential purification (e.g., column chromatography) to isolate intermediates. Statistical experimental design (e.g., factorial designs) can minimize trials by identifying critical variables like pH and stoichiometry .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding sulfamoyl group interactions .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., ethoxyphenyl’s deshielding) and confirms regioselectivity .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak) and detects by-products .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- In vitro enzyme inhibition : Screen against kinases or proteases due to the pyrolidinone core’s similarity to ATP-binding motifs .
- Antimicrobial testing : Use microdilution assays (MIC/MBC) given the electron-withdrawing ethoxyphenyl group’s potential membrane disruption .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced activity?
- Methodological Answer :
- Molecular docking : Predict binding affinities to targets (e.g., COX-2 or EGFR) using the pyrrolidinone-sulfamoyl scaffold .
- QSAR modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy groups) with bioactivity using Hammett constants .
- Reaction path searches : Quantum chemical calculations (DFT) optimize transition states for novel synthetic routes .
Q. How to resolve contradictions in reported biological data for structurally analogous compounds?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values across studies, controlling for variables like assay conditions (pH, temperature) .
- Structural benchmarking : Use X-ray data to identify conformational differences (e.g., sulfamoyl group orientation) affecting activity .
- Dose-response reevaluation : Reproduce assays under standardized protocols to isolate compound-specific effects .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic sulfamoylation steps .
- HPLC-DAD monitoring : Detect low-abundance by-products (e.g., acetylated impurities) during scale-up .
- DoE optimization : Use response surface methodology to balance yield (≥85%) and purity (≥98%) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
